molecular formula C5H4F2N2O B1472399 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1216244-84-6

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1472399
CAS RN: 1216244-84-6
M. Wt: 146.09 g/mol
InChI Key: GCVIZGROEHEVRV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years . The process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring with a difluoromethyl group attached . The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Mechanism of Action

While the specific mechanism of action for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, it’s worth noting that similar compounds, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are used commercially as intermediates to fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzenesulfonyl chloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of methods for the late-stage introduction of difluoromethyl groups . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore new methods for difluoromethylation and its applications in the synthesis of biologically active compounds .

properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVIZGROEHEVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

1216244-84-6
Record name 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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